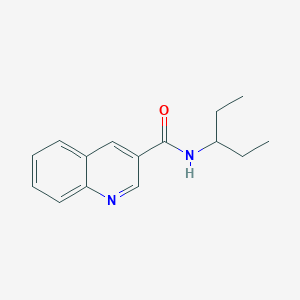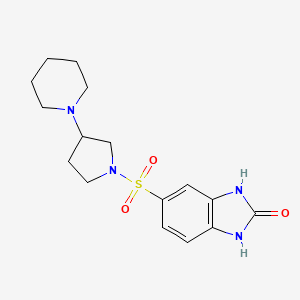![molecular formula C17H20N6O2 B7059243 2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7059243.png)
2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a tetrazole moiety, and a methylcyclohexyl group
Preparation Methods
The synthesis of 2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common synthetic route includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials
Mechanism of Action
The mechanism by which 2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and tetrazole-containing molecules. Compared to these, 2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1,3,4-oxadiazole derivatives
- Tetrazole derivatives
- Other heterocyclic compounds with similar structural motifs .
Properties
IUPAC Name |
2-[(2-methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12-4-2-3-5-15(12)24-10-16-19-20-17(25-16)13-6-8-14(9-7-13)23-11-18-21-22-23/h6-9,11-12,15H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSGTWRPXNEHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC2=NN=C(O2)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorophenoxy)methyl]-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole](/img/structure/B7059164.png)
![6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7059173.png)
![2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7059180.png)
![2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059184.png)
![1-[5-[(2-Phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059185.png)
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide](/img/structure/B7059190.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide](/img/structure/B7059194.png)

![N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide](/img/structure/B7059208.png)
![4-[4-[(3-Fluorophenyl)methylidene]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B7059215.png)
![2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole](/img/structure/B7059220.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione](/img/structure/B7059223.png)

